3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid
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Overview
Description
3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid: is an organic compound characterized by the presence of a benzoic acid moiety attached to a tetrafluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid typically involves the following steps:
Formation of Tetrafluorocyclobutane: The initial step involves the preparation of tetrafluorocyclobutane through the fluorination of cyclobutene using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Attachment to Benzoic Acid: The tetrafluorocyclobutane is then subjected to a Friedel-Crafts acylation reaction with benzoic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Nitrobenzoic acids, halobenzoic acids
Scientific Research Applications
Chemistry: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules, contributing to the understanding of fluorine’s role in biochemical processes.
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets, potentially including enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2,3,4-Trifluorobenzoic acid
- 3-(2,2,3,3-Tetrafluoropropoxymethyl)benzoic acid
Comparison: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is unique due to the presence of a tetrafluorocyclobutyl group, which imparts distinct steric and electronic properties compared to other fluorinated benzoic acids
Properties
IUPAC Name |
3-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-2-1-3-7(4-6)9(16)17/h1-4,8H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHSPSMOWNUZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171866-59-2 |
Source
|
Record name | 3-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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